

# Enbucrilate in Ophthalmic Surgery: A Detailed Guide to Applications and Protocols

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## Compound of Interest

Compound Name: *Enbucrilate*

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**Enbucrilate**, a cyanoacrylate tissue adhesive, has emerged as a valuable tool in various ophthalmic surgical procedures, offering a sutureless alternative for wound closure and tissue adhesion. Its rapid polymerization upon contact with ions and water, forming a strong bond, makes it particularly suitable for the delicate environment of the eye. This document provides a comprehensive overview of the applications of **enbucrilate** in ophthalmic surgery, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.

## Data Presentation

The following tables summarize key quantitative data regarding the performance and biocompatibility of **enbucrilate** in ophthalmic applications.

Table 1: Tensile Strength and Adhesion of **Enbucrilate**

Application	Tissue Model	Adhesive	Suture Control	Tensile Strength (mmHg)	Citation(s)
Clear Corneal Incision	Bovine Eyes	n-butyl cyanoacrylate	10-0 Nylon	>120	[1]
Clear Corneal Incision	Bovine Eyes	10-0 Nylon	-	84 ± 2	[1]
Clear Corneal Incision	Porcine Eyes	n-butyl cyanoacrylate	10-0 Nylon	>140	[1][2]
Clear Corneal Incision	Porcine Eyes	10-0 Nylon	-	76 ± 4	[1][2]
Corneal Laceration (5.2 mm)	Porcine Eyes	2-octyl cyanoacrylate	10-0 Nylon (3 sutures)	55.13 ± 10.46	[3]
Corneal Laceration (5.2 mm)	Porcine Eyes	-	10-0 Nylon (3 sutures)	52.37 ± 7.16	[3]
Corneoscleral Incision (5 mm)	Rabbit Eyes	Cyanoacrylate	10-0 Nylon (1 stitch, vertical)	139 gf/mm <sup>2</sup> (glued on wound)	[4]
Corneoscleral Incision (5 mm)	Rabbit Eyes	-	10-0 Nylon (1 stitch, vertical)	114 gf/mm <sup>2</sup>	[4]

Table 2: Clinical Outcomes of **Enbucrilate** in Corneal Perforation Repair

Study Focus	Number of Eyes	Success Rate (Single Application)	Success Rate (Multiple Applications)	Mean Adherence Time	Citation(s)
Various Ocular Conditions	44	32% (no further intervention)	-	72 days (range 1-660)	<a href="#">[5]</a> <a href="#">[6]</a>
Herpetic Keratitis	46	37%	-	-	<a href="#">[3]</a>
Corneal Perforation Disorders	25	56.5%	86.9%	94 days	<a href="#">[2]</a> <a href="#">[7]</a>
Fungal Keratitis	73	63.6% (resolved with scar)	-	-	
Comparison with Fibrin Glue	22	86%	-	-	<a href="#">[8]</a>

Table 3: Biocompatibility of Cyanoacrylate Adhesives on Ocular Cells (In Vitro)

Cell Type	Adhesive	Assay	Results	Citation(s)
Bovine Corneal Epithelial Cells	N-butyl cyanoacrylate	Direct Contact	Inhibition zone of cell growth observed	[9][10]
Human Umbilical Vein Endothelial Cells	N-butyl cyanoacrylate	LDH Assay	Mean cytotoxicity: 37.0±3.9% (24h), 46.4±1.6% (72h)	[5]
Human Umbilical Vein Endothelial Cells	2-octyl cyanoacrylate	LDH Assay	Mean cytotoxicity: 39.0±7.0% (24h), 47.0±2.3% (72h)	[5]
Bovine Corneal Cells (Epithelial, Keratocytes, Endothelial)	Methoxypropyl cyanoacrylate	Direct Contact	Highest cytotoxicity among tested adhesives	[10]
Bovine Corneal Cells (Epithelial, Keratocytes, Endothelial)	N-butyl cyanoacrylate	Direct Contact	Moderate cytotoxicity	[10]
Bovine Corneal Cells (Epithelial, Keratocytes, Endothelial)	Fibrin Glue	Direct Contact	Minimal cytotoxicity	[10]

## Experimental Protocols

This section details the methodologies for key experiments involving **enbucrilate** in ophthalmic research.

### Protocol 1: Evaluation of Tensile Strength for Corneal Wound Closure

This protocol is adapted from a study evaluating the tensile strength of tissue adhesives on clear corneal incisions in ex vivo porcine and bovine eyes.<sup>[1][2]</sup>

1. Objective: To determine the maximum intraocular pressure a wound closed with **enbucrilate** can withstand before leakage.

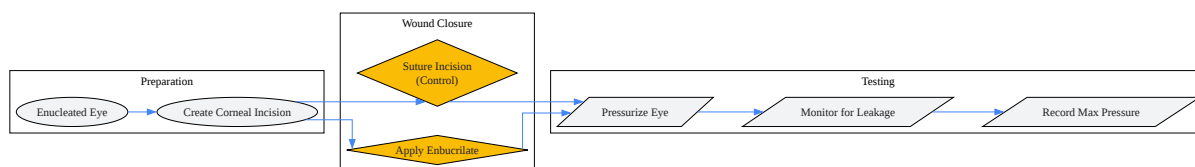
2. Materials:

- Freshly enucleated porcine or bovine eyes
- Phosphate-buffered saline (PBS)
- Hydrostatic pressure reservoirs
- Digital manometer
- 2.5 mm crescent-angled knife
- **Enbucrilate** (N-butyl cyanoacrylate) tissue adhesive
- 10-0 nylon sutures (for control group)
- Micropipette (2  $\mu$ L)
- Applanation tonometer

3. Method:

- Incision Creation: Create a clear corneal incision at the limbus using a 2.5 mm crescent-angled knife.
- Wound Closure:
- **Enbucrilate** Group: Apply 2  $\mu$ L of **enbucrilate** to the dried surface of the incision.
- Suture Group: Close the incision with a single 10-0 nylon suture.
- Pressure Testing:
- Cannulate the eye and connect it to the hydrostatic pressure system.
- Initially pressurize the eye to 20 mmHg.
- Increase the intraocular pressure in increments of 10 mmHg every 3 minutes.
- Continuously monitor the wound for any fluid leakage.
- Record the maximum pressure the wound withstands before leakage occurs.
- Validate the applied pressure using an applanation tonometer.

4. Data Analysis: Compare the mean maximum intraocular pressure withstood by the **enbucrilate**-closed wounds versus the sutured wounds.



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*Experimental workflow for tensile strength testing.*

## Protocol 2: In Vitro Cytotoxicity Assessment of Enbucrilate on Ocular Cells

This protocol outlines a direct contact method to assess the cytotoxicity of **enbucrilate** on cultured ocular cells.<sup>[10]</sup>

1. Objective: To evaluate the cytotoxic effect of **enbucrilate** on corneal epithelial cells, keratocytes, and endothelial cells.

2. Materials:

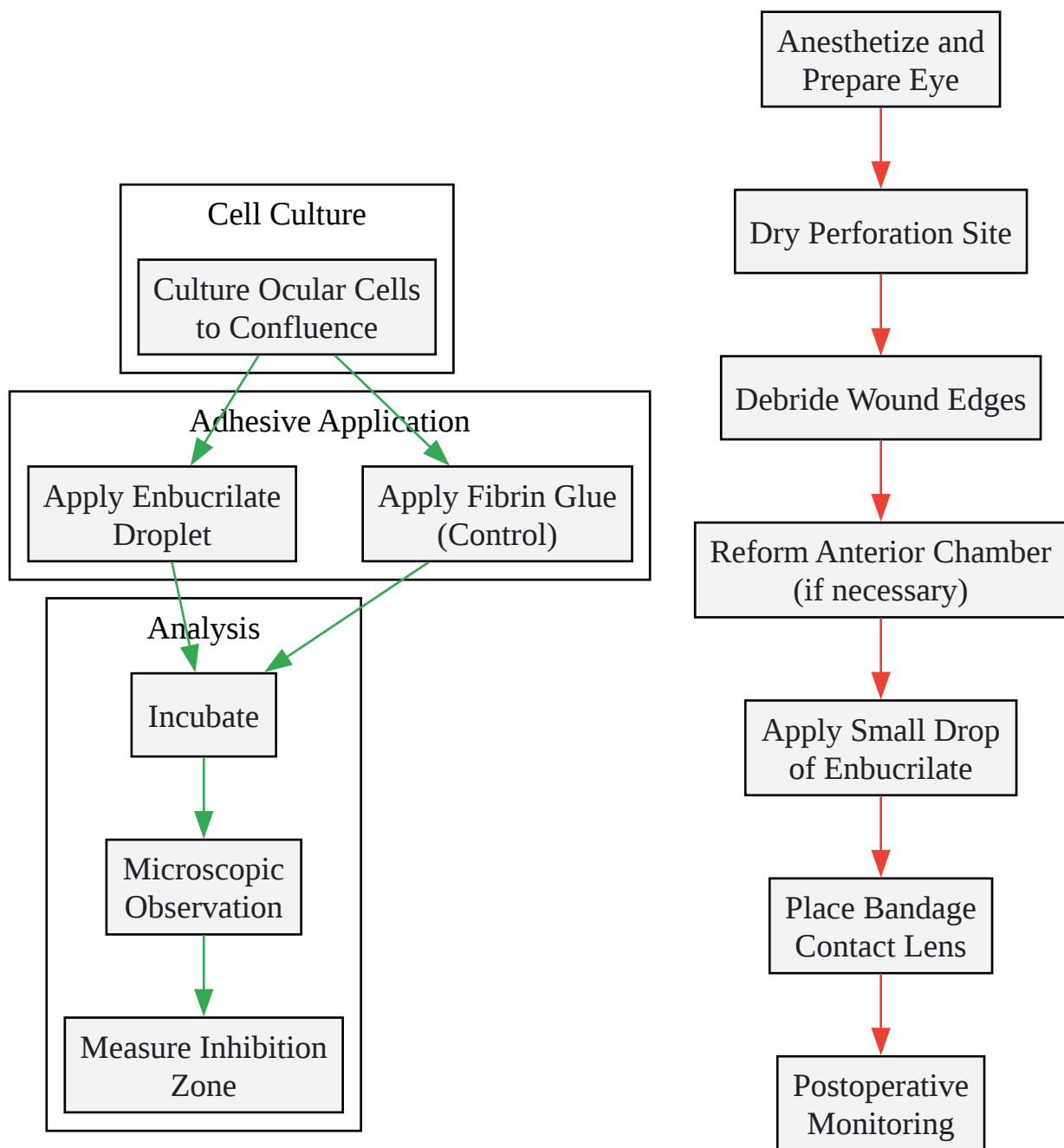
- Cultured bovine or human corneal epithelial cells, keratocytes, and endothelial cells
- Cell culture medium
- **Enbucrilate** (N-butyl cyanoacrylate)
- Fibrin glue (for comparison)
- Inverted light microscope
- Image analysis software

3. Method:

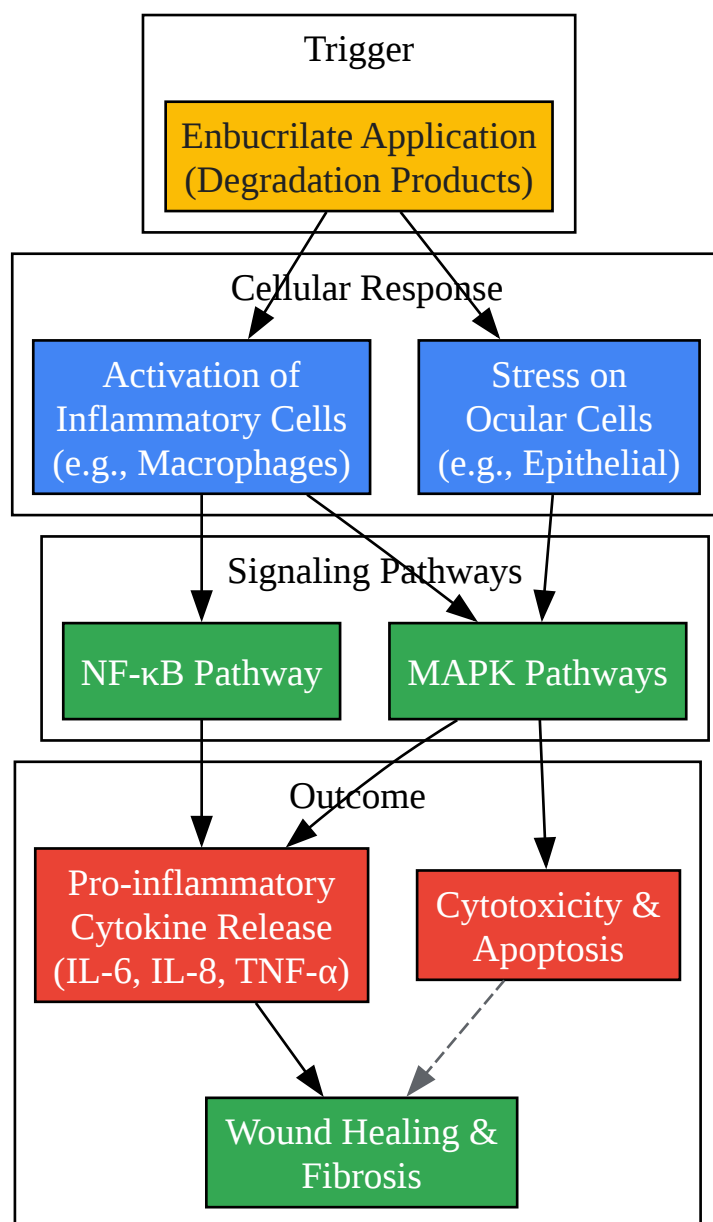
- Cell Culture: Culture the ocular cells to confluence in appropriate well plates.

- Adhesive Application:
- Carefully place a small, standardized droplet of **enbucrilate** directly onto the center of the confluent cell layer.
- In separate wells, apply droplets of fibrin glue as a control.
- Incubation: Incubate the cell cultures under standard conditions (37°C, 5% CO<sub>2</sub>).
- Observation and Measurement:
- At set time points (e.g., 24, 48, and 72 hours), examine the cell cultures under an inverted light microscope.
- Measure the diameter of the inhibition zone (the area around the adhesive droplet where cell death has occurred) using image analysis software.

4. Data Analysis: Compare the size of the inhibition zones produced by **enbucrilate** and fibrin glue at different time points. A larger inhibition zone indicates greater cytotoxicity.







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